molecular formula C8H8BrNO4 B1360350 1-Bromo-4,5-dimethoxy-2-nitrobenzene CAS No. 51072-66-3

1-Bromo-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B1360350
CAS No.: 51072-66-3
M. Wt: 262.06 g/mol
InChI Key: DGUDEQARXVYDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4. It is a brominated nitrobenzene derivative, characterized by the presence of two methoxy groups at the 4 and 5 positions, a bromine atom at the 1 position, and a nitro group at the 2 position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dimethoxy-2-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and methoxylation of benzene derivatives. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Bromo-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

  • Bromination: Br2/FeBr3
  • Nitration: HNO3/H2SO4
  • Methoxylation: CH3OH/Base
  • Reduction: H2/Pd
  • Oxidation: KMnO4

Major Products:

  • Substitution: Various substituted benzene derivatives
  • Reduction: 1-Bromo-4,5-dimethoxy-2-aminobenzene
  • Oxidation: Corresponding aldehydes or carboxylic acids

Scientific Research Applications

1-Bromo-4,5-dimethoxy-2-nitrobenzene is used in scientific research for:

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigating the effects of brominated and nitrobenzene derivatives on biological systems.

    Medicinal Chemistry: Exploring potential pharmaceutical applications due to its structural features.

    Material Science:

Comparison with Similar Compounds

1-Bromo-4,5-dimethoxy-2-nitrobenzene can be compared with similar compounds such as:

    4-Bromo-5-nitroveratrole: Similar structure but different substitution pattern.

    2-Bromo-4,5-dimethoxynitrobenzene: Similar structure with different positioning of the nitro group.

    4,5-Dimethoxy-2-nitrobenzoic acid: Similar functional groups but with a carboxylic acid instead of a bromine atom.

Properties

IUPAC Name

1-bromo-4,5-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUDEQARXVYDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068615
Record name Benzene, 1-bromo-4,5-dimethoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-66-3
Record name 1-Bromo-4,5-dimethoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51072-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-nitroveratrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4,5-dimethoxy-2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-bromo-4,5-dimethoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-nitroveratrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-5-NITROVERATROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB5D5EU7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (14 mL) and acetic acid (42 mL) was cooled to 10° C. while stirring, and then 4-bromo-1,2-dimethoxybenzene (2 g, 9.21 mmol) was gradually added to the stirred mixture. The reaction mixture was warmed to 15° C., and stirring was continued for 60 minutes. The reaction mixture was cooled to 0° C. and stirred while adding ice water, and then extraction was performed with ether. The obtained organic layer was neutralized with saturated aqueous solution of sodium hydrogencarbonate and potassium carbonate, and then washed with water. After drying the organic layer over anhydrous magnesium sulfate, the desiccant was filtered off and the filtrate was concentrated under reduced pressure. The obtained crude product was recrystallized from ethanol to give 2.09 g of the title compound as light yellow crystals.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromoveratrole (50 g, 0.23 mol) was added dropwise at 6°-9° to a stirred solution of 175 ml of concentrated nitric acid and glacial acetic acid (525 ml). After stirring at 6°-11° for 1.5 hours, the mixture was poured into 2.5 liters of ice-water. The light yellow solid was filtered after 0.5 hour, washed with water, and air-dried (62.5 g); m.p. 120°-122° (s. 118°). Following crystallization from 400 ml of ethanol, the title A compound as a light yellow product weighed 50.0 g; m.p. 121°-123°. Lit. m.p. 120°-122°, 122°-124° (J. Org. Chem., 25, 724 (1960).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following the procedure of J. Org. Chem. 1960, 25, 721) 4-Bromoveratrole (16.28 g, 75.0 mmol) was slowly added to a stirred solution of concentrated nitric acid (122 ml) and acetic acid (365 ml) maintained at 10° C. The reaction mixture was stirred at 15° C. for one hour, then was diluted with water and extracted with diethyl ether. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was crystallized from ethanol to give 1-bromo-4,5-dimethoxy-2-nitro-benzene (13.144 g, 66.9%) as yellow crystals.
Quantity
16.28 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
365 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To the solution of 4-bromoveratrole (20 g) in acetic acid (50 ml) was added 2M nitric acid (48 ml). It was stirred at room temperature for 30 min and then the reaction solution was poured into water. The resultant solid was filtered, washed with water and dried in vacuum.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4,5-dimethoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.